molecular formula C15H13F2NO2 B11802367 Ethyl 2-(difluoromethyl)-6-phenylnicotinate

Ethyl 2-(difluoromethyl)-6-phenylnicotinate

Cat. No.: B11802367
M. Wt: 277.27 g/mol
InChI Key: KKOYFUQUFFLHDO-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a phenyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-phenylnicotinate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a nicotinate derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl sulfone as a difluoromethylating agent in the presence of a base such as sodium bicarbonate and a photocatalyst like Ir(ppy)3 under blue LED irradiation can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the nicotinate structure. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-phenylnicotinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated nicotinic acid derivatives, while substitution reactions can produce a wide range of functionalized nicotinates .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-phenylnicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)-6-phenylnicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the difluoromethyl and phenyl groups with the nicotinate backbone, providing distinct chemical and biological properties.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H13F2NO2/c1-2-20-15(19)11-8-9-12(18-13(11)14(16)17)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3

InChI Key

KKOYFUQUFFLHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(F)F

Origin of Product

United States

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